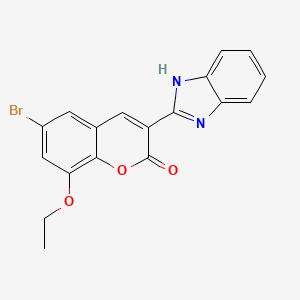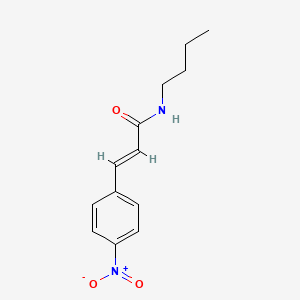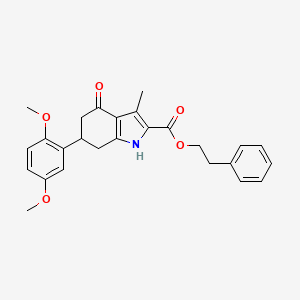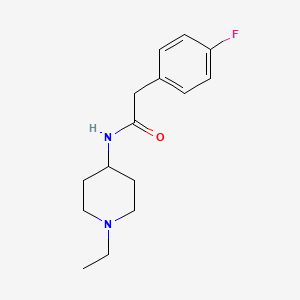![molecular formula C18H16F2O4 B4729336 (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B4729336.png)
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE
描述
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by the presence of difluoromethoxy and dimethoxy phenyl groups
准备方法
The synthesis of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzaldehyde and 2,5-dimethoxyacetophenone.
Reaction Conditions: The key step in the synthesis is the aldol condensation reaction between 3-(difluoromethoxy)benzaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
科学研究应用
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural features.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these molecular targets, the compound can alter cellular processes such as apoptosis, proliferation, and inflammation.
相似化合物的比较
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (E)-1-[3-(METHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE and (E)-1-[3-(TRIFLUOROMETHOXY)PHENYL]-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE share structural similarities.
Uniqueness: The presence of the difluoromethoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
属性
IUPAC Name |
(E)-1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2O4/c1-22-14-7-9-17(23-2)13(11-14)6-8-16(21)12-4-3-5-15(10-12)24-18(19)20/h3-11,18H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGAPGKDWFDVLQ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4729266.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4729275.png)
![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B4729278.png)

![1-(2,2-DIMETHYLPROPANOYL)-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4729281.png)
![N'-[5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4729289.png)
![methyl [2-(4,5-dimethoxy-2-{[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B4729301.png)
![3-(4-Chlorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-phenyl-1,2-oxazolidine-5-carboxylic acid](/img/structure/B4729304.png)
![methyl 4-[(3-{4-[(benzylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4729312.png)

![butyl 4-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4729314.png)

![6-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4729327.png)
